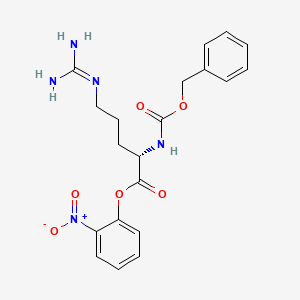

Z-Asn-o-nitrophenyl ester (Cbz-Arg-OPh(2-NO2))

Übersicht

Beschreibung

Z-Asn-o-nitrophenyl ester (Cbz-Arg-OPh(2-NO2)) is a para-nitrophenol ester of N-CBZ-L-lysine . It is a chromogenic substrate used for the differentiation and characterization of proteases and endopeptidases . It acts as a substrate for bromelain .

Synthesis Analysis

The synthesis of Z-Asn-o-nitrophenyl ester (Cbz-Arg-OPh(2-NO2)) involves the use of 4-nitrophenyl (PNP) activated esters to rapidly prepare 18 F-labelled acylation synthons in one step . This process is typically a complex and multistep procedure .Chemical Reactions Analysis

Z-Asn-o-nitrophenyl ester (Cbz-Arg-OPh(2-NO2)) and other N-CBZ-amino acid p-nitrophenol esters are used as chromogenic substrates in chemical reactions . They are used for the differentiation and characterization of proteases and endopeptidases .Wissenschaftliche Forschungsanwendungen

Indirect Radiofluorination of Biomolecules

4-Nitrophenyl activated esters, such as Z-Asn-o-nitrophenyl ester (CbZ-Arg-OPh(2-NO2)), are superior synthons for indirect radiofluorination of biomolecules . They can be used to rapidly prepare 18 F-labelled acylation synthons in one step .

Molecular Imaging

The use of 4-nitrophenyl (PNP) activated esters, like Z-Asn-o-nitrophenyl ester (CbZ-Arg-OPh(2-NO2)), is transforming modern medicine through the use of radiopharmaceuticals that allow specific physiological processes occurring within the body to be detected at the cellular level .

PET Imaging

Z-Asn-o-nitrophenyl ester (CbZ-Arg-OPh(2-NO2)) is used in Positron Emission Tomography (PET) imaging . Radiopharmaceuticals utilised for PET imaging are typically labelled with short-lived radionuclides including fluorine-18 (18F), and this compound plays a significant role in the preparation of 18F-labelled peptides .

Wirkmechanismus

Biochemical Pathways

Z-Asn-o-nitrophenyl ester (CbZ-Arg-OPh(2-NO2)) is mentioned in the context of trypsin-like proteases (TLPs) research . TLPs play widespread and diverse roles in a host of physiological and pathological processes including clot dissolution, extracellular matrix remodelling, infection, angiogenesis, wound healing, and tumour invasion/metastasis . .

Zukünftige Richtungen

The use of Z-Asn-o-nitrophenyl ester (Cbz-Arg-OPh(2-NO2)) in the field of molecular imaging is transforming modern medicine . It allows specific physiological processes occurring within the body to be detected at the cellular level . The future directions of this compound could involve further exploration of its applications in molecular imaging and other medical fields.

Eigenschaften

IUPAC Name |

(2-nitrophenyl) (2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O6/c21-19(22)23-12-6-9-15(24-20(27)30-13-14-7-2-1-3-8-14)18(26)31-17-11-5-4-10-16(17)25(28)29/h1-5,7-8,10-11,15H,6,9,12-13H2,(H,24,27)(H4,21,22,23)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGVXBLTBKXRBW-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

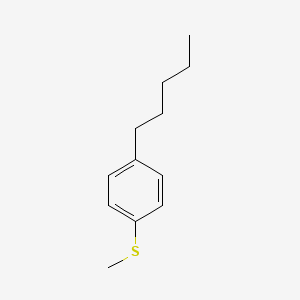

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)OC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)OC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301178075 | |

| Record name | L-Arginine, N2-[(phenylmethoxy)carbonyl]-, 2-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301178075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1330286-52-6 | |

| Record name | L-Arginine, N2-[(phenylmethoxy)carbonyl]-, 2-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330286-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Arginine, N2-[(phenylmethoxy)carbonyl]-, 2-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301178075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile](/img/structure/B6325389.png)

![3-Chloro-5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B6325435.png)